N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide
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Overview
Description
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features a cinnamamide moiety, which is derived from cinnamic acid. The unique structure of this compound imparts it with interesting chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of 2,4-dimethylphenylhydrazine with a suitable carboxylic acid derivative under acidic or basic conditions can yield the desired oxadiazole ring.
Coupling with Cinnamic Acid: The oxadiazole derivative is then coupled with cinnamic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product, this compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the oxadiazole ring or the cinnamamide moiety.
Scientific Research Applications
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide can be compared with other oxadiazole derivatives and cinnamamide compounds. Similar compounds include:
N-(5-phenyl-1,3,4-oxadiazol-2-yl)cinnamamide: This compound lacks the 2,4-dimethyl substituents on the phenyl ring, which may affect its chemical and biological properties.
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide: This compound features a benzamide moiety instead of a cinnamamide moiety, which can influence its reactivity and biological activity.
N-(5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl)cinnamamide: This compound contains a thiadiazole ring instead of an oxadiazole ring, which may result in different chemical and biological behaviors.
Biological Activity
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, potential therapeutic applications, and mechanisms of action.
Structural Overview
The molecular structure of this compound features an oxadiazole ring attached to a cinnamamide moiety. This unique configuration is believed to contribute significantly to its biological properties.
Component | Description |
---|---|
Oxadiazole Ring | Known for diverse biological activities and potential medicinal applications. |
Cinnamamide Moiety | Enhances interactions with biological targets due to its structural characteristics. |
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : Studies have demonstrated that compounds containing oxadiazole rings can inhibit cancer cell proliferation. The specific mechanisms may involve the modulation of signaling pathways related to apoptosis and cell cycle regulation .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and pathways such as NF-κB . This suggests its applicability in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary evaluations indicate that this compound may possess antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Cell Signaling Modulation : The compound appears to influence cellular pathways associated with metabolism and cell division.
- Inhibition of NF-κB Pathway : Similar compounds have been shown to inhibit the NF-κB pathway, leading to reduced inflammation and cancer cell survival .
Study 1: Anticancer Activity
In a study evaluating the anticancer properties of oxadiazole derivatives, this compound was found to significantly reduce the viability of cancer cell lines in vitro. The compound induced apoptosis through the activation of caspases and upregulation of pro-apoptotic proteins.
Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory capabilities of this compound demonstrated that it effectively downregulated the expression of inflammatory markers in stimulated human macrophages. This study highlighted its potential for treating conditions characterized by chronic inflammation .
Properties
IUPAC Name |
(E)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-8-10-16(14(2)12-13)18-21-22-19(24-18)20-17(23)11-9-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,22,23)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBWQAPMBZQWIP-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.